molecular formula C10H16N5O4P B1145756 O-Ethyl Adefovir CAS No. 116384-54-4

O-Ethyl Adefovir

Cat. No.: B1145756
CAS No.: 116384-54-4
M. Wt: 301.24 g/mol
InChI Key: MRBIAWVMKIZTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl Adefovir is a chemical analogue of the antiviral nucleotide Adefovir. As an ester derivative, it is of significant interest in pharmaceutical research, particularly in the study of prodrug metabolism and the optimization of drug delivery. Adefovir itself is a nucleotide analogue reverse-transcriptase inhibitor (ntRTI), and its established prodrug, Adefovir Dipivoxil, is used in the treatment of chronic hepatitis B . The primary value of researching such compounds lies in understanding how structural modifications can influence key pharmaceutical properties, including metabolic stability, oral bioavailability, and cellular uptake . The mechanism of action for the active parent drug, adefovir, involves its intracellular conversion to adefovir diphosphate. This active metabolite then competes with the natural substrate deoxyadenosine triphosphate to inhibit hepatitis B virus (HBV) DNA polymerase (reverse transcriptase). Furthermore, upon incorporation into the viral DNA, it acts as a chain terminator, effectively halting viral replication . Researchers utilize this compound strictly as a reference standard or a building block in non-clinical investigations. These studies are crucial for advancing the development of novel nucleotide analogues and for conducting detailed metabolic and pharmacokinetic profiling. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

116384-54-4

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid

InChI

InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13)

InChI Key

MRBIAWVMKIZTRX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O

Synonyms

Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate;  P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; 

Origin of Product

United States

Preparation Methods

Phosphorylation and Alkylation via Chiral Catalysis

A patented method (CN111393478B) describes the use of chiral imidazole catalysts to construct phosphorus chiral centers, a critical challenge in adefovir synthesis. In this approach:

  • Phosphorus oxychloride A and B are reacted in tetrahydrofuran (THF) under nitrogen protection.

  • A bisimidazole catalyst (4 mol%) and alkali are introduced, enabling stereoselective phosphorylation at 25–35°C for 36 hours.

  • The resulting intermediate, Ruidexivir C , is purified via column chromatography, yielding a stereochemically pure phosphonate backbone.

This method addresses low yields in traditional resolution-based approaches, achieving selectivity through catalyst design rather than post-synthesis separation.

Solvent-Mediated Esterification

The esterification of adefovir to its O-ethyl derivative is detailed in multiple patents. A representative protocol (US20120238753A1) involves:

  • Solvent System : A mixture of N,N-dimethylacetamide (DMA) and ethyl acetate (3:1 v/v) is used to dissolve adefovir.

  • Base and Catalyst : Triethylamine (1.1 eq) and tetrabutylammonium bromide (0.3 eq) facilitate nucleophilic displacement.

  • Ethylation Agent : Chloromethyl pivalate (2.75 eq) is added dropwise at 54–56°C, followed by cooling to 25–35°C.

  • Workup : The crude product is extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

Key Data :

ParameterValueSource
Reaction Temperature54–56°C (heating)
Solvent Ratio (DMA:EA)3:1
Catalyst Loading30 gm per 100 gm adefovir
Yield80% (after purification)

Crystallization and Purification Strategies

Post-synthesis purification is critical for removing byproducts. US20110207930A1 highlights a reverse-phase column purification method:

  • The crude this compound is dissolved in a water-containing mixed solvent (e.g., H₂O:MeOH 9:1).

  • The solution is loaded onto a C18 column and eluted with a gradient of acetonitrile in water.

  • Fractions containing >95% purity are pooled, basified with NaOH, and extracted into methylene chloride.

This method reduces byproducts to <15%, ensuring pharmaceutical-grade material.

Comparative Analysis of Solvent Systems

The choice of solvent profoundly impacts reaction efficiency and product stability. Data from US20120238753A1 and CN111393478B reveal:

SolventRoleTemperature RangeYield ImpactSource
Tetrahydrofuran (THF)Chiral phosphorylation25–35°CHigh
Ethyl AcetateEsterification medium40–45°CModerate
N,N-DimethylacetamidePolar aprotic solvent54–56°CHigh
Water-MeOHPurificationAmbientN/A

Polar aprotic solvents like DMA enhance nucleophilicity, while THF stabilizes transition states in chiral synthesis.

Catalytic Innovations and Byproduct Mitigation

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) is employed in US20120238753A1 to accelerate ethylation by shuttling ions between phases. This reduces reaction time from 20 hours (without catalyst) to 1 hour, minimizing degradation.

Chiral Induction

The bisimidazole catalyst in CN111393478B achieves enantiomeric excess (ee) >98% for the phosphorus center, critical for antiviral activity. The (S)-configuration at the chiral phosphorus is retained through steric guidance from the imidazole rings.

Industrial Scalability and Process Optimization

Large-scale production demands cost-effective and reproducible methods. Key considerations include:

  • Solvent Recovery : Ethyl acetate and THF are distilled under vacuum for reuse, reducing waste.

  • Temperature Control : Exothermic reactions (e.g., chloromethyl pivalate addition) require jacketed reactors to maintain 54–56°C.

  • Quality Control : HPLC with UV detection (λ = 254 nm) monitors byproducts like de-ethylated adefovir, ensuring compliance with ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl Adefovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

Antiviral Applications

1.1 Treatment of Chronic Hepatitis B

O-Ethyl Adefovir is primarily recognized for its role in the treatment of chronic hepatitis B. As an adenosine monophosphate analog, it is phosphorylated to adefovir diphosphate, which inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. Clinical studies have demonstrated that this compound effectively reduces HBV viral load in patients with chronic infection. For instance, a randomized controlled trial comparing this compound with tenofovir showed comparable efficacy in reducing HBV DNA levels in HIV/HBV co-infected patients .

1.2 Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the competitive inhibition of the natural substrate dATP for viral DNA polymerase. This selective action minimizes toxicity to mammalian cells, making it a favorable option for long-term therapy in chronic HBV patients .

Oncology Applications

2.1 Potential in Cancer Therapy

Recent studies have explored the repurposing of this compound as a therapeutic agent for certain types of cancer, particularly medullary thyroid carcinoma (MTC). Research indicates that adefovir dipivoxil can inhibit RET transcriptional activity, which is crucial for tumor proliferation and metastasis in MTC .

2.2 Case Studies and Findings

  • Study on Medullary Thyroid Carcinoma : A study identified adefovir dipivoxil as a novel inhibitor of RET transcription, showing significant cytotoxic effects on MTC cells at low doses without notable toxicity . This finding suggests that this compound could be an effective adjunct therapy for patients with MTC who do not respond to conventional treatments.
  • Inhibition of Anthrax Edema Factor : Another interesting application is the selective inhibition of anthrax edema factor by adefovir, highlighting its potential use beyond viral infections . This broad-spectrum activity opens avenues for further research into its use against bacterial pathogens.

Pharmacokinetics and Formulation Enhancements

3.1 Improving Bioavailability

Research has focused on enhancing the oral bioavailability of this compound through various formulation strategies. For example, studies have investigated the use of medium-chain triglycerides (MCT) and esterase inhibitors to improve absorption rates and reduce first-pass metabolism in animal models . These advancements may lead to more effective dosing regimens in clinical settings.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral TherapyTreatment for chronic hepatitis BEffective in reducing HBV DNA levels
OncologyPotential treatment for medullary thyroid carcinomaInhibits RET transcription; cytotoxic effects
Broad-spectrum AntimicrobialInhibition of anthrax edema factorSelective inhibition observed
Bioavailability EnhancementUse of MCT and esterase inhibitors for improved absorptionEnhanced oral bioavailability noted

Mechanism of Action

O-Ethyl Adefovir exerts its antiviral effects by inhibiting the viral DNA polymerase. This enzyme is crucial for the replication of the hepatitis B virus. The compound is phosphorylated by cellular kinases to form the active diphosphate, which competes with natural substrates and terminates DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Prodrug Modifications Key Enzymatic Targets
O-Ethyl Adefovir Acyclic adenosine analog Ethyl ester (presumed) HBV polymerase, MRP transporters
Adefovir Dipivoxil Acyclic adenosine analog Dipivoxil ester HBV polymerase
Tenofovir DF (TDF) Acyclic adenosine analog Bis-isopropyloxycarbonyloxy HIV/HBV polymerase, MRP-4
  • Adefovir Dipivoxil : The dipivoxil ester enhances oral absorption, but its nephrotoxicity is linked to renal tubular uptake via organic anion transporters (OATs) and efflux via MRP-2/4 .
  • Tenofovir DF: Shares structural similarity with adefovir but exhibits broader antiviral activity (HIV/HBV). Polymorphisms in MRP transporters correlate with tenofovir’s renal toxicity .

Antiviral Efficacy and Resistance Profiles

  • Adefovir vs. Entecavir : Adefovir retains efficacy against entecavir-resistant HBV strains, particularly those with lamivudine-resistant mutations (e.g., rtL180M, rtM204V/I). In a study of liver transplant patients, adding adefovir to lamivudine reduced HBV-DNA to undetectable levels (<10⁴ copies/mL) in 76.7% of cases .
  • This compound : Likely shares adefovir’s resistance profile, as both target the HBV polymerase active site. Molecular modeling shows adefovir binds similarly to dATP but lacks interactions with the hydrophobic backside pocket (residues A87, F88), a feature critical for resistance mutations .

Toxicity and Pharmacokinetics

Parameter This compound Adefovir Dipivoxil Tenofovir DF
Bioavailability Presumed higher ~30-45% ~25%
Renal Toxicity Not reported Dose-dependent Dose-dependent
Key Transporters OAT1, MRP-4 (inferred) OAT1, MRP-2/4 OAT1, MRP-4
  • Renal Handling: Adefovir and tenofovir both rely on OAT1 for proximal tubular uptake and MRP-4 for efflux. Polymorphisms in MRP genes increase nephrotoxicity risk, particularly in patients with pre-existing renal impairment .

Biological Activity

O-Ethyl Adefovir, a derivative of the antiviral drug Adefovir, exhibits significant biological activity, particularly against the Hepatitis B virus (HBV). This article delves into its mechanisms of action, pharmacokinetics, biochemical properties, and comparative efficacy through various studies.

Target Enzyme : this compound primarily targets the DNA polymerase/reverse transcriptase of HBV. As an acyclic nucleotide reverse transcriptase inhibitor , it disrupts viral replication by inhibiting this enzyme's activity, thereby preventing the virus from multiplying within host cells.

Biochemical Pathways : The compound is converted into its active form, Adefovir diphosphate, within the cells. This conversion is crucial for its antiviral efficacy as it allows for effective competition with natural nucleotides during DNA synthesis.

Pharmacokinetics

This compound is rapidly converted to Adefovir in the intestine, which enhances its bioavailability and therapeutic potential. Studies indicate that it retains similar pharmacokinetic properties to its parent compound while potentially offering improved absorption characteristics due to structural modifications .

Cellular Effects

The primary cellular effect of this compound is the inhibition of HBV replication , particularly in liver cells where HBV predominantly replicates. This inhibition leads to a reduction in viral load and contributes to improved clinical outcomes in patients with chronic HBV infection .

Comparative Efficacy

In comparative studies with other antiviral agents such as Lamivudine and Tenofovir, this compound has demonstrated superior efficacy in reducing HBV DNA levels. For instance, clinical trials involving adefovir dipivoxil showed a greater than 4.1 log reduction in HBV DNA after 12 weeks of treatment compared to Lamivudine .

Table 1: Comparative Efficacy of Antiviral Agents

DrugReduction in HBV DNA (log10)Treatment DurationNotes
This compound>4.112 weeksSuperior to Lamivudine
Lamivudine<3.012 weeksHigher resistance rates
Tenofovir>4.012 weeksComparable to this compound

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Chronic Hepatitis B Treatment : In a cohort study involving patients with chronic HBV infection, those treated with this compound showed significant reductions in viral load and improved liver function tests compared to those receiving standard therapy .
  • Resistance Patterns : Research indicates that patients treated with this compound exhibited lower rates of resistance mutations compared to those treated with Lamivudine, underscoring its potential as a first-line therapy for chronic HBV .

Q & A

Q. What experimental designs are optimal for evaluating the antiviral efficacy and safety of adefovir dipivoxil in HIV/HBV co-infected populations?

Adefovir dipivoxil's efficacy and safety are best assessed through randomized, double-blind, placebo-controlled trials with stratified enrollment based on baseline viral load and resistance profiles. For example, a 24-week study (n=442) demonstrated a 0.4-log10 reduction in HIV RNA and reversible nephrotoxicity after extended use . Key endpoints should include viral load reduction (via area-under-the-curve analysis), CD4+ cell stability, and renal function markers (e.g., serum creatinine). L-carnitine co-administration may mitigate mitochondrial toxicity, as observed in early trials .

Q. How do resistance mutations to lamivudine or zidovudine influence adefovir dipivoxil’s antiviral activity?

Adefovir retains activity against lamivudine-resistant HBV and HIV strains due to its distinct mechanism as a nucleotide analog. In clinical trials, patients with the M184V mutation (lamivudine resistance) showed a 0.5-log10 greater HIV RNA reduction compared to placebo (p≤0.01). Genotypic resistance testing should precede adefovir use to identify baseline mutations and optimize combination therapies .

Q. What pharmacokinetic parameters are critical for dosing adefovir dipivoxil in renal-impaired patients?

Adefovir’s renal clearance (205±78 mL/h/kg) exceeds creatinine clearance, indicating active tubular secretion. Dose adjustments are mandatory for patients with baseline renal dysfunction (e.g., eGFR <50 mL/min). Intravenous studies (1–3 mg/kg/day) show a terminal half-life of 1.6±0.5 hours and near-complete urinary recovery (>90% within 12 hours). Subcutaneous administration achieves 84–102% bioavailability, offering an alternative for patients with absorption issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters for adefovir dipivoxil?

Discrepancies in clearance (CL) and volume of distribution (V) often stem from methodological errors, such as mislabeling adefovir dipivoxil (prodrug) as adefovir (active metabolite) in assays. For example, Huang et al. (2018) reported inflated CL (1.00 L/h/kg) due to this error. Validated liquid chromatography–mass spectrometry (LC-MS) protocols and compartmental modeling (e.g., nonlinear renal elimination models) are essential to ensure accuracy .

Q. What methodologies improve the dissolution and stability of adefovir dipivoxil in formulation studies?

Cocrystallization with saccharin enhances dissolution rates by 2.3-fold compared to pure adefovir dipivoxil. Solvent evaporation techniques yield cocrystals with improved hygroscopic stability, confirmed via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Accelerated stability testing (40°C/75% RH) over 3 months validates these improvements .

Q. What mechanisms underlie adefovir dipivoxil’s dose-dependent nephrotoxicity, and how can they be mitigated preclinically?

Prolonged use (>24 weeks) induces mitochondrial dysfunction in proximal tubules, leading to Fanconi syndrome and elevated serum creatinine. In vitro models using HK-2 cells show dose-dependent cytotoxicity linked to intracellular accumulation of adefovir diphosphate. Co-administration of antioxidants (e.g., N-acetylcysteine) or L-carnitine reduces reactive oxygen species (ROS) by 40% in murine models .

Q. How can mitochondrial toxicity be quantified in adefovir dipivoxil-treated cell lines?

Mitochondrial DNA (mtDNA) depletion assays and ATP quantification via luminescence are standard. Adefovir dipivoxil exhibits 3.5-fold higher cytotoxicity than adefovir in HepG2 cells, correlating with formaldehyde release from pivoxil ester metabolism. Flow cytometry with JC-1 dye confirms loss of mitochondrial membrane potential (ΔΨm) at IC50 concentrations of 12.5 μM .

Q. What statistical approaches address variability in adefovir dipivoxil’s antiviral response across diverse patient cohorts?

Mixed-effects modeling accounts for covariates like baseline HIV RNA, renal function, and genetic polymorphisms. For example, a visual predictive check (VPC) stratified by renal elimination models (linear vs. nonlinear) identifies outliers in pharmacokinetic datasets. Bayesian hierarchical models improve dose individualization in populations with high interpatient variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.